![molecular formula C12H15BrN4O B1473810 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide CAS No. 91766-59-5](/img/structure/B1473810.png)
5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide
Descripción general
Descripción
5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C12H15BrN4O and its molecular weight is 311.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a brominated indazole core with a dimethylaminoethyl side chain and a carboxamide functional group. Its synthesis typically involves the bromination of indazole derivatives followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : This compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival, such as PKMYT1, which plays a crucial role in the regulation of CDK1 phosphorylation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer. Studies have reported IC50 values indicating potent activity, which suggests its potential as an antitumor agent .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A375 (Melanoma) | 0.5 | Tubulin polymerization inhibition |
LNCaP (Prostate) | 0.7 | CDK1 phosphorylation inhibition |
These results suggest that the compound effectively disrupts critical cellular processes necessary for tumor growth and survival.
Case Studies
- Melanoma Treatment : A study involving A375 melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with observed apoptosis through caspase activation pathways.
- Prostate Cancer : In LNCaP prostate cancer cells, the compound was found to significantly reduce cell proliferation by inducing cell cycle arrest at the G2/M phase, correlating with increased levels of p21 and p53 proteins.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings indicate favorable oral bioavailability and metabolic stability when administered in vivo. However, further toxicological evaluations are necessary to assess the safety profile before clinical applications.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1. Synthetic Cannabinoids
5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide is categorized as a synthetic cannabinoid, which are compounds designed to mimic the effects of naturally occurring cannabinoids like THC. Research indicates that synthetic cannabinoids often exhibit higher potency than THC, acting as full agonists at cannabinoid receptors (CB1 and CB2) in the brain. This compound has been studied for its potential therapeutic effects in treating conditions such as chronic pain, nausea, and appetite stimulation in cancer patients undergoing chemotherapy .
1.2. Poly(ADP-ribose) Polymerase Inhibition
A significant area of research involves the compound's role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are being explored for their potential in cancer therapy, particularly in tumors with defective DNA repair mechanisms. Studies have shown that derivatives of indazole-3-carboxamide can effectively inhibit PARP-1, leading to reduced cancer cell viability and enhanced efficacy of chemotherapeutic agents .
Toxicological Studies
2.1. Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. It has been found to induce adverse effects similar to those observed with other synthetic cannabinoids, including anxiety, paranoia, and cardiovascular issues in susceptible populations . Understanding the toxicological implications is crucial for evaluating its potential therapeutic use.
2.2. Case Study: Clinical Toxicity
A case study highlighted the clinical toxicity associated with synthetic cannabinoids, including this compound. Patients exhibited severe health complications after consumption, necessitating emergency medical intervention. These findings underscore the importance of rigorous clinical evaluations before considering such compounds for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to optimize its pharmacological properties. Modifications to the indazole core have led to various derivatives with enhanced potency and selectivity for cannabinoid receptors and PARP inhibition .
Propiedades
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOVDTZTUHZZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743699 | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91766-59-5 | |
Record name | 5-Bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.